Defined Physicochemical Profile vs. Baseline Nicotinonitrile Scaffold
While experimental data for this specific compound is sparse, its predicted physicochemical properties provide a useful baseline for in silico screening and synthetic planning, distinguishing it from the simpler 6-methylnicotinonitrile core . The addition of the bromine atom substantially increases the predicted LogP and molecular weight . Although these are predicted values and lack direct experimental confirmation against a comparator in the same study, they provide a quantitative, class-level inference for its distinct behavior.
| Evidence Dimension | Predicted Physical Properties |
|---|---|
| Target Compound Data | Density: 1.61±0.1 g/cm³ (Predicted); Boiling Point: 248.9±35.0 °C (Predicted); Molecular Weight: 197.03 g/mol |
| Comparator Or Baseline | 6-Methylnicotinonitrile (CAS: 20931-68-6): Molecular Weight: 118.14 g/mol |
| Quantified Difference | Molecular Weight Increase: +78.89 g/mol (~67% increase). This difference is attributed to the replacement of a hydrogen atom with a bromine atom. |
| Conditions | Predicted values calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 (cited by ChemSrc and ChemicalBook) |
Why This Matters
The higher molecular weight and altered lipophilicity (implied by the presence of bromine) affect purification methods (e.g., chromatography retention times) and may be critical parameters in high-throughput screening campaigns or when designing compound libraries with specific property ranges.
